Damituricin

説明

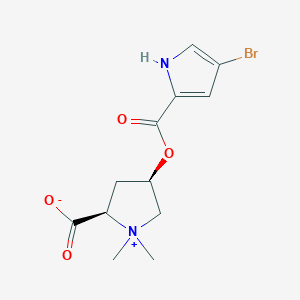

Damituricin is a bromopyrrole alkaloid isolated from the marine sponge Axinella damicornis Esper. It exhibits selective antagonistic activity against the 5-HT3 serotonin receptor, as demonstrated by its ability to reduce intracellular calcium ([Ca²⁺]i) influx in primary neural cells and PC12 cells under stimulation with 5-HT (200 µM) and CaCl₂ (2.5 mM) . Its molecular structure (Figure 1) includes a brominated pyrrole ring system, which is critical for its bioactivity.

特性

分子式 |

C12H15BrN2O4 |

|---|---|

分子量 |

331.16 g/mol |

IUPAC名 |

(2R,4R)-4-(4-bromo-1H-pyrrole-2-carbonyl)oxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C12H15BrN2O4/c1-15(2)6-8(4-10(15)11(16)17)19-12(18)9-3-7(13)5-14-9/h3,5,8,10H,4,6H2,1-2H3,(H-,14,16,17,18)/t8-,10-/m1/s1 |

InChIキー |

STWZXBZABSCBFO-PSASIEDQSA-N |

異性体SMILES |

C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C |

正規SMILES |

C[N+]1(CC(CC1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C |

同義語 |

damituricin |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

Damipipecolin

- Source : Co-isolated with Damituricin from Axinella damicornis .

- Structural Features : Shares the brominated pyrrole core but differs in side-chain substituents, including a piperidine ring (Figure 1).

- Bioactivity : Reduces [Ca²⁺]i in primary neural cells but lacks efficacy in PC12 cells, unlike this compound. This suggests divergent receptor subtype selectivity .

Brominated Cyclodipeptides from Geodia barretti

- Example Compounds : Geodiaphins A and B .

- Structural Features : Cyclic dipeptides with brominated tryptophan residues, distinct from this compound’s linear pyrrole structure.

- Bioactivity : Act as selective 5-HT ligands but target different serotonin receptor subtypes (e.g., 5-HT2A/2C) compared to this compound’s 5-HT3 antagonism.

- Key Difference : The lack of a brominated pyrrole ring reduces calcium modulation effects, emphasizing this compound’s unique mechanism .

Pharmacological and Mechanistic Differences

| Parameter | This compound | Damipipecolin | Geodiaphins |

|---|---|---|---|

| Source Organism | Axinella damicornis | Axinella damicornis | Geodia barretti |

| Core Structure | Brominated pyrrole | Brominated pyrrole + piperidine | Brominated cyclodipeptide |

| Molecular Weight | ~450 Da (estimated) | ~480 Da (estimated) | ~600–650 Da |

| 5-HT Receptor Target | 5-HT3 | 5-HT3 (partial) | 5-HT2A/2C |

| Cellular Specificity | PC12 cells + primary neural | Primary neural only | Broad (non-neural cell lines) |

| Calcium Modulation | Strong (IC₅₀: <0.1 µg/mL) | Moderate (IC₅₀: 0.5 µg/mL) | None observed |

Table 1 : Comparative analysis of this compound and structurally related compounds.

Research Findings and Implications

- Structure-Activity Relationship (SAR): The brominated pyrrole ring in this compound is essential for 5-HT3 antagonism, as evidenced by the reduced activity of analogues lacking this feature (e.g., non-brominated derivatives) .

- Synthetic Accessibility : this compound’s linear structure makes it more synthetically tractable than cyclodipeptides, which require complex ring-closure strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。